2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with a molecular formula of C23H18N2O5 This compound is characterized by the presence of a chromenyl group, a phenoxy group, and a pyridinylmethyl acetamide moiety
Preparation Methods
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group is synthesized through the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with appropriate reagents under controlled conditions.
Coupling with Phenoxy Group: The chromenyl intermediate is then coupled with a phenoxy group using a suitable coupling agent.
Introduction of the Pyridinylmethyl Acetamide Moiety:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl acetamide moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can be compared with other similar compounds, such as:
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: This compound shares the chromenyl group but lacks the phenoxy and pyridinylmethyl acetamide moieties.
2-[[2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetyl]amino]-2-phenylacetic acid: This compound has a similar chromenyl structure but differs in the attached functional groups.
(S)-2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid: This compound also contains a chromenyl group but has different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N2O5 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C24H20N2O5/c1-29-21-6-2-5-18-12-20(24(28)31-23(18)21)17-7-9-19(10-8-17)30-15-22(27)26-14-16-4-3-11-25-13-16/h2-13H,14-15H2,1H3,(H,26,27) |
InChI Key |
XRONJNSNQNVLHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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